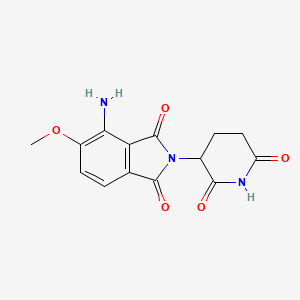

Pomalidomide-5-O-CH3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H13N3O5 |

|---|---|

Molecular Weight |

303.27 g/mol |

IUPAC Name |

4-amino-2-(2,6-dioxopiperidin-3-yl)-5-methoxyisoindole-1,3-dione |

InChI |

InChI=1S/C14H13N3O5/c1-22-8-4-2-6-10(11(8)15)14(21)17(13(6)20)7-3-5-9(18)16-12(7)19/h2,4,7H,3,5,15H2,1H3,(H,16,18,19) |

InChI Key |

RSZICBZLAIFNKM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Pomalidomide-5-O-CH3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Pomalidomide-5-O-CH3 is a novel derivative of pomalidomide. As of the writing of this guide, specific literature detailing its synthesis and characterization is not publicly available. The following protocols and data are therefore predictive and based on established chemical principles and spectroscopic data from analogous compounds. This guide is intended for informational and research purposes only.

Introduction

Pomalidomide is a potent immunomodulatory agent approved for the treatment of multiple myeloma. Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins.[1][2] Modifications to the pomalidomide scaffold are of significant interest in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs), where pomalidomide derivatives serve as the E3 ligase ligand.[3] this compound, a methoxy derivative, is a potential candidate for such applications, offering altered physicochemical properties that may influence its binding affinity, cell permeability, and metabolic stability.

This technical guide provides a comprehensive overview of the proposed synthesis and predicted analytical characterization of this compound.

Proposed Synthesis of this compound

The proposed synthesis is a multi-step process commencing from 3-nitrophthalic acid, proceeding through the formation of 5-hydroxypomalidomide, and culminating in the methylation of the hydroxyl group.

Synthesis Workflow

Caption: Proposed synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-1,3-dioxoisoindolin-2-yl)-3-aminopiperidine-2,6-dione

-

Reagents: 3-Nitrophthalic acid, 3-aminopiperidine-2,6-dione hydrochloride, glacial acetic acid.

-

Procedure:

-

A mixture of 3-nitrophthalic acid (1 equivalent) and 3-aminopiperidine-2,6-dione hydrochloride (1 equivalent) in glacial acetic acid is heated to reflux for 4-6 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with water and ethanol and then dried under vacuum to yield the desired product.

-

Step 2: Synthesis of Pomalidomide

-

Reagents: 4-Nitro-1,3-dioxoisoindolin-2-yl)-3-aminopiperidine-2,6-dione, 10% Palladium on carbon (Pd/C), Ethanol, Hydrogen gas.

-

Procedure:

-

The nitro-intermediate (1 equivalent) is suspended in ethanol in a hydrogenation vessel.

-

A catalytic amount of 10% Pd/C is added to the suspension.

-

The mixture is subjected to hydrogenation (50 psi) at room temperature for 12-18 hours.

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

-

The resulting solid is recrystallized from ethanol to afford pure pomalidomide.

-

Step 3: Synthesis of 5-Hydroxypomalidomide

-

Reagents: Pomalidomide, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water.

-

Procedure:

-

Pomalidomide (1 equivalent) is dissolved in a dilute solution of sulfuric acid at 0-5 °C.

-

An aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

The reaction mixture is then slowly added to a boiling aqueous solution of sulfuric acid.

-

The mixture is refluxed for 1-2 hours, then cooled to room temperature.

-

The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography (silica gel, dichloromethane/methanol gradient) to yield 5-hydroxypomalidomide.

-

Step 4: Synthesis of this compound

-

Reagents: 5-Hydroxypomalidomide, Dimethyl sulfate ((CH₃)₂SO₄), Potassium carbonate (K₂CO₃), Anhydrous acetone.

-

Procedure:

-

To a solution of 5-hydroxypomalidomide (1 equivalent) in anhydrous acetone, potassium carbonate (3 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Dimethyl sulfate (1.5 equivalents) is added dropwise, and the reaction mixture is stirred at reflux for 4-6 hours.

-

The reaction is monitored by TLC. Upon completion, the solvent is evaporated.

-

Water is added to the residue, and the product is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.

-

Predicted Characterization Data

The following tables summarize the predicted analytical data for this compound.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | s | 1H | Glutarimide N-H |

| ~7.5-7.7 | m | 2H | Aromatic C-H |

| ~7.0-7.2 | m | 1H | Aromatic C-H |

| ~5.1 | dd | 1H | Glutarimide C-H |

| ~3.9 | s | 3H | O-CH₃ |

| ~2.8-3.0 | m | 1H | Glutarimide CH₂ |

| ~2.5-2.7 | m | 1H | Glutarimide CH₂ |

| ~2.0-2.2 | m | 2H | Glutarimide CH₂ |

Note: The chemical shifts of aromatic protons are estimations and may vary.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | Glutarimide C=O |

| ~170 | Glutarimide C=O |

| ~167 | Phthalimide C=O |

| ~166 | Phthalimide C=O |

| ~158 | Aromatic C-O |

| ~135-145 | Aromatic C |

| ~110-125 | Aromatic C-H |

| ~56 | O-CH₃ |

| ~49 | Glutarimide C-N |

| ~31 | Glutarimide CH₂ |

| ~22 | Glutarimide CH₂ |

Note: The chemical shift for the methoxy carbon is typically in the range of 55-60 ppm.[4][5]

Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| ~304.09 | [M+H]⁺ (Calculated for C₁₄H₁₄N₃O₅⁺: 304.09) |

| ~289.07 | [M+H - CH₃]⁺ |

| ~276.08 | [M+H - CO]⁺ |

| ~246.08 | [M+H - C₂H₂O₂]⁺ (from glutarimide ring) |

| ~177.06 | [Phthalimide-OCH₃ portion]⁺ |

Note: The fragmentation pattern is predicted based on the known fragmentation of pomalidomide.

Mechanism of Action: Pomalidomide and Cereblon

Pomalidomide exerts its therapeutic effect by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is cytotoxic to multiple myeloma cells.

Caption: Pomalidomide-mediated degradation of Ikaros and Aiolos.

References

The Core Mechanism of Pomalidomide-5-O-CH3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the molecular mechanisms underpinning novel therapeutics is paramount. This guide provides an in-depth analysis of the mechanism of action of Pomalidomide-5-O-CH3, a derivative of the immunomodulatory agent pomalidomide. This compound serves as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), leveraging the cell's natural protein degradation machinery to eliminate disease-causing proteins.

This compound is a functionalized analog of pomalidomide designed to act as a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1]. Its primary role is not as a standalone therapeutic but as a key building block in the synthesis of PROTACs[1]. These bifunctional molecules consist of a ligand for CRBN (such as this compound), a linker, and a ligand for a specific target protein intended for degradation[1]. By recruiting CRBN to the target protein, PROTACs induce its ubiquitination and subsequent destruction by the proteasome[].

The foundational mechanism of action of this compound is therefore intrinsically linked to the well-established activity of its parent compound, pomalidomide. Pomalidomide exerts its therapeutic effects through a multi-faceted approach that includes direct anti-tumor activity, immunomodulation, and anti-angiogenic properties[3]. Central to these effects is its interaction with CRBN, a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).

The CRL4^CRBN^ E3 Ubiquitin Ligase Complex and Neosubstrate Degradation

The binding of pomalidomide to CRBN alters the substrate specificity of the CRL4^CRBN^ complex, inducing the recruitment of proteins not normally targeted by this ligase. These are referred to as "neosubstrates." The most well-characterized neosubstrates of the pomalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key event in the anti-myeloma and immunomodulatory activity of pomalidomide.

The process begins with the binding of pomalidomide to a specific pocket in CRBN. This binding event creates a new molecular surface on CRBN that is recognized by Ikaros and Aiolos. The CRL4^CRBN^ complex then polyubiquitinates these captured transcription factors, marking them for degradation by the 26S proteasome. The degradation of Ikaros and Aiolos, which are critical for the survival and proliferation of multiple myeloma cells, leads to direct anti-tumor effects.

Downstream Effects of Ikaros and Aiolos Degradation

The pomalidomide-induced degradation of Ikaros and Aiolos has several significant downstream consequences:

-

Direct Anti-Tumor Effects: In multiple myeloma cells, the degradation of Ikaros and Aiolos leads to the downregulation of key survival factors, including c-myc and IRF4 (Interferon Regulatory Factor 4), and an increase in the expression of the cell cycle inhibitor p21WAF-1, ultimately inducing apoptosis.

-

Immunomodulatory Effects: Ikaros and Aiolos act as transcriptional repressors of Interleukin-2 (IL-2) in T-cells. Their degradation leads to increased IL-2 production, which in turn enhances the proliferation and activation of T-cells and Natural Killer (NK) cells. This bolstered immune response contributes to the clearance of tumor cells.

-

Anti-Angiogenic Properties: Pomalidomide has been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth. This is achieved in part by downregulating the expression of vascular endothelial growth factor (VEGF).

Quantitative Data on Pomalidomide-CRBN Interaction and Neosubstrate Degradation

| Parameter | Value | Cell Line/System | Method |

| CRBN Binding (IC50) | ~2 µM | U266 myeloma cell extracts | Competitive Affinity Bead Binding Assay |

| Ikaros Degradation | Time-dependent, observed as early as 1 hour | Primary human T-cells | Western Blot |

| Aiolos Degradation | Time-dependent, observed as early as 1 hour | Primary human T-cells | Western Blot |

| Anti-proliferative Activity in MM | More potent than lenalidomide | MM1S cells | Cell Proliferation Assay |

This table is a summary of data for pomalidomide, the parent compound of this compound. The data is intended to be representative of the core mechanism. Specific values for this compound may vary.

Visualizing the Mechanism of Action

To further elucidate the molecular events, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

Figure 1: Mechanism of this compound-mediated neosubstrate degradation.

References

Pomalidomide-5-O-CH3: A Technical Guide to its Presumed Biological Activity and Application as a Cereblon Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-5-O-CH3 is a derivative of the well-characterized immunomodulatory agent, pomalidomide. While specific quantitative data on the biological activity of this compound is not extensively available in public literature, its primary utility lies in its role as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] This function is pivotal in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. This guide will delve into the established biological activity of the parent compound, pomalidomide, to infer the functional role of this compound. Furthermore, it will provide detailed experimental protocols relevant to the characterization of such compounds.

The modification at the 5-position with a methoxy group (O-CH3) is strategically significant for its use in PROTACs. This position allows for the attachment of a linker, which in turn is connected to a ligand for a target protein of interest. The resulting heterobifunctional molecule serves to bring the target protein into proximity with the CRBN E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Biological Activity of the Parent Compound: Pomalidomide

Pomalidomide exhibits a range of biological activities, including anti-neoplastic, anti-angiogenic, and immunomodulatory effects.[2][3] Its primary molecular target is the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[][5] The binding of pomalidomide to CRBN alters the substrate specificity of the E3 ligase, leading to the recruitment and degradation of specific neosubstrates.

Quantitative Biological Data for Pomalidomide

The following table summarizes key quantitative data for the biological activity of pomalidomide.

| Parameter | Value | Cell Line/System | Reference |

| TNF-α Inhibition IC50 | 13 nM | LPS-stimulated PBMC | |

| IL-2 Inhibition EC50 | 8 nM | T-cells |

Mechanism of Action

The mechanism of action of pomalidomide, and by extension this compound, is centered on its interaction with the CRBN E3 ligase complex. This interaction has several downstream consequences:

-

Degradation of Transcription Factors: Pomalidomide binding to CRBN induces the ubiquitination and subsequent degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is a key driver of both the anti-myeloma and immunomodulatory effects of the drug.

-

Immunomodulation: By degrading Ikaros and Aiolos, pomalidomide leads to the activation of T-cells and Natural Killer (NK) cells and enhances the production of interleukin-2 (IL-2).

-

Anti-angiogenic Effects: Pomalidomide has been shown to inhibit the formation of new blood vessels, a critical process for tumor growth.

-

Direct Anti-tumor Activity: Pomalidomide can induce apoptosis (programmed cell death) in multiple myeloma cells.

Signaling Pathway of Pomalidomide

Caption: Pomalidomide binds to CRBN, leading to the ubiquitination and degradation of IKZF1/IKZF3.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of pomalidomide and its derivatives. These protocols are directly applicable for the evaluation of this compound.

Cereblon Binding Assay (Competitive Displacement)

Objective: To determine the binding affinity of a test compound for Cereblon.

Methodology:

-

Reagents:

-

Recombinant human DDB1-CRBN protein complex.

-

Fluorescently labeled pomalidomide tracer.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20).

-

Test compound (this compound) serially diluted.

-

-

Procedure:

-

Add the DDB1-CRBN protein complex to the wells of a microplate.

-

Add the serially diluted test compound.

-

Add the fluorescently labeled pomalidomide tracer.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

-

Measure the fluorescence polarization or other suitable signal.

-

-

Data Analysis:

-

The decrease in signal with increasing concentrations of the test compound indicates competitive binding.

-

Calculate the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent tracer.

-

Ikaros (IKZF1) and Aiolos (IKZF3) Degradation Assay

Objective: To quantify the degradation of IKZF1 and IKZF3 induced by the test compound.

Methodology:

-

Cell Culture:

-

Culture a relevant human cell line (e.g., multiple myeloma cell line MM.1S) in appropriate media.

-

-

Treatment:

-

Seed the cells in multi-well plates.

-

Treat the cells with a serial dilution of the test compound for a specified time course (e.g., 2, 4, 8, 24 hours).

-

-

Western Blotting:

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Visualize the protein bands and perform densitometry to quantify the protein levels.

-

-

Data Analysis:

-

Normalize the band intensity of IKZF1 and IKZF3 to the loading control.

-

Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

-

Experimental Workflow for Compound Characterization

References

In Vitro Evaluation of Pomalidomide-5-O-CH3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide, a third-generation immunomodulatory imide drug (IMiD), has demonstrated significant therapeutic efficacy, particularly in the treatment of multiple myeloma. Its mechanism of action is centered on its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex, thereby inducing the ubiquitination and subsequent proteasomal degradation of specific protein targets. Pomalidomide-5-O-CH3 is a methoxy-functionalized derivative of pomalidomide. This modification at the 5-position of the phthalimide ring offers a strategic point for chemical linkage, making it a valuable component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's degradation. This guide provides an in-depth overview of the in vitro evaluation of this compound, focusing on its core function as a CRBN ligand.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions by binding to the CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the recruitment of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), for ubiquitination and subsequent degradation by the 26S proteasome.[1] In the context of a PROTAC, this compound serves as the E3 ligase-recruiting moiety, bringing the entire E3 complex into proximity with a specific protein of interest targeted by the other end of the PROTAC molecule.

Quantitative Data Summary

The following tables summarize the types of quantitative data that are typically generated during the in vitro evaluation of a CRBN ligand like this compound. The example values are illustrative and based on published data for pomalidomide and its derivatives to provide a reference for expected outcomes.

Table 1: CRBN Binding Affinity

| Assay Type | Metric | Example Value |

| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | IC50 | ~1.2 µM |

| Isothermal Titration Calorimetry (ITC) | KD | ~2.5 µM |

| Surface Plasmon Resonance (SPR) | KD | ~1.8 µM |

| Fluorescence Polarization (FP) | IC50 | ~1.5 µM |

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Assay | Metric | Example Value |

| MM.1S (Multiple Myeloma) | MTT Assay | IC50 | ~80 nM |

| MCF-7 (Breast Cancer) | CellTiter-Glo | IC50 | Varies (dependent on PROTAC) |

| HCT-116 (Colon Cancer) | SRB Assay | IC50 | Varies (dependent on PROTAC) |

Table 3: Target Protein Degradation (in a PROTAC context)

| Target Protein | Cell Line | Assay | Metric | Example Value |

| BRD4 | 293T | Western Blot | DC50 | ~10 nM |

| Dmax | >90% | |||

| EGFR | A549 | In-Cell ELISA | DC50 | ~50 nM |

| Dmax | ~96% |

-

IC50: Half-maximal inhibitory concentration.

-

KD: Dissociation constant.

-

DC50: Half-maximal degradation concentration.

-

Dmax: Maximum degradation percentage.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization based on specific experimental conditions and reagents.

CRBN Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantitatively measures the binding of this compound to the CRBN protein.

Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., terbium-conjugated anti-GST antibody) and an acceptor fluorophore (e.g., a fluorescently labeled tracer that binds to CRBN). When the donor and acceptor are in close proximity (i.e., the tracer is bound to the GST-tagged CRBN), excitation of the donor results in a FRET signal. A compound that competes with the tracer for CRBN binding will disrupt FRET, leading to a decrease in the signal.

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound.

-

Prepare a solution containing GST-tagged CRBN/DDB1 complex.

-

Prepare a solution of a fluorescently labeled CRBN tracer.

-

Prepare a solution of a terbium-labeled anti-GST antibody.

-

-

Assay Procedure:

-

In a 384-well plate, add the test compound (this compound) or vehicle control.

-

Add the GST-CRBN/DDB1 solution to all wells.

-

Add the fluorescent tracer and the terbium-labeled anti-GST antibody.

-

Incubate the plate at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the ratio of the acceptor and donor emission signals.

-

Plot the signal ratio against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Culture:

-

Seed cancer cells (e.g., MM.1S) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Normalize the absorbance values to the vehicle control and plot cell viability against the compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

Western Blot for Target Protein Degradation

When this compound is part of a PROTAC, this assay is crucial to confirm the degradation of the target protein.

Principle: Western blotting uses antibodies to detect the presence and relative abundance of a specific protein in a complex mixture of proteins extracted from cells.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with varying concentrations of the PROTAC containing this compound for a specified time.

-

Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample on a polyacrylamide gel via electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add an HRP substrate to produce a chemiluminescent signal.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

-

Conclusion

This compound is a key chemical entity in the expanding field of targeted protein degradation. Its primary role as a high-affinity ligand for the CRBN E3 ubiquitin ligase makes it an essential component for the design and synthesis of potent PROTACs. A thorough in vitro evaluation, encompassing direct binding assays, cellular activity assessments, and target degradation confirmation, is critical to characterizing its function and advancing the development of novel therapeutics based on this versatile molecule. The protocols and data frameworks presented in this guide provide a comprehensive foundation for researchers and drug development professionals to effectively assess the in vitro properties of this compound and its derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of Pomalidomide-5-O-CH3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-5-O-CH3 is a derivative of pomalidomide, a well-established immunomodulatory agent. This methoxy derivative serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a bifunctional molecule, a PROTAC based on this compound can recruit the Cereblon (CRBN) E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation strategy offers a powerful approach for therapeutic intervention in various diseases, including cancer. This technical guide provides a comprehensive overview of the available physicochemical properties, synthetic methodologies, and the mechanistic role of this compound in the context of PROTAC technology.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. Due to the limited availability of experimental data for this specific analog, some properties are inferred from data on the parent compound, pomalidomide, and similar derivatives.

| Property | Value | Source/Method |

| IUPAC Name | 4-amino-5-methoxy-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | --- |

| Molecular Formula | C₁₄H₁₃N₃O₅ | --- |

| Molecular Weight | 303.27 g/mol | --- |

| CAS Number | 1547163-02-9 | [1] |

| Appearance | Inferred to be a solid powder | Based on pomalidomide |

| Melting Point | Data not available. Pomalidomide melts at 318.5 - 320.5 °C. | [2] |

| Solubility | Data not available. Pomalidomide is soluble in DMSO (~15 mg/mL) and DMF (~10 mg/mL), and sparingly soluble in aqueous buffers. | [3] |

| pKa | Data not available. The predicted pKa for pomalidomide is 10.75. | [2] |

Experimental Protocols

Synthesis of this compound (Representative Protocol)

Materials:

-

3-Amino-4-methoxyphthalic acid

-

3-Aminopiperidine-2,6-dione hydrochloride

-

1,1'-Carbonyldiimidazole (CDI)

-

Acetonitrile (ACN)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the Phthalimide Ring: To a solution of 3-amino-4-methoxyphthalic acid (1 equivalent) in DMF, add CDI (1.1 equivalents) and stir at room temperature for 1 hour.

-

Addition of the Glutarimide Moiety: Add 3-aminopiperidine-2,6-dione hydrochloride (1 equivalent) and a suitable base (e.g., triethylamine, 2 equivalents) to the reaction mixture.

-

Cyclization: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with DCM (3 x).

-

Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to yield this compound.

Characterization Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is representative for assessing the purity of pomalidomide and its derivatives.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is representative for confirming the molecular weight of pomalidomide derivatives.

-

LC System: A standard HPLC or UPLC system.

-

Column: C18 column.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

-

Ionization Mode: Positive ion mode.

-

Data Analysis: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound (m/z = 304.08).

Signaling Pathway and Experimental Workflow

PROTAC-Mediated Protein Degradation Signaling Pathway

This compound functions as a Cereblon (CRBN) E3 ligase ligand in the context of a PROTAC. The PROTAC molecule forms a ternary complex with the target protein of interest (POI) and CRBN, leading to the ubiquitination and subsequent degradation of the POI.

References

Technical Guide: Solubility and Stability Profiling of Pomalidomide Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required for determining the solubility and stability of pomalidomide and its derivatives, with a specific focus on conceptualizing the testing for a novel analogue, Pomalidomide-5-O-CH3. Due to the limited publicly available data for this specific methylated derivative, this document outlines the established protocols and data for the parent compound, pomalidomide, as a foundational reference. It further details the requisite experimental workflows for solubility and stability assessments, in accordance with industry standards, to empower researchers in characterizing novel chemical entities. The guide includes structured data tables, detailed experimental protocols, and visual diagrams of key processes to facilitate a thorough understanding of the critical parameters in early-stage drug development.

Introduction

Pomalidomide is a potent immunomodulatory agent, a derivative of thalidomide, utilized in the treatment of multiple myeloma. Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins. The development of novel pomalidomide analogues, such as this compound, is a key strategy in the discovery of new therapeutics, including Proteolysis Targeting Chimeras (PROTACs), where pomalidomide derivatives serve as the E3 ligase ligand.

The physicochemical properties of a new chemical entity (NCE), particularly its solubility and stability, are critical determinants of its potential for successful development as a therapeutic agent. Poor solubility can limit oral bioavailability and complicate formulation, while instability can lead to loss of potency and the formation of potentially toxic degradation products. Therefore, a thorough and early assessment of these parameters is paramount.

This guide will first present the known solubility and stability data for pomalidomide. Subsequently, it will provide detailed, best-practice protocols for conducting solubility and stability studies for a novel derivative like this compound.

Pomalidomide: Physicochemical Properties

Solubility Profile of Pomalidomide

Pomalidomide is characterized by its low aqueous solubility.[1] The following table summarizes the reported solubility data for pomalidomide in various solvents. This information serves as a crucial baseline for designing solubility experiments for its derivatives.

Table 1: Solubility of Pomalidomide in Various Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~15[2], 50[3] | Not Specified | A stock solution can be prepared in DMSO.[2] |

| Dimethylformamide (DMF) | ~10[2] | Not Specified | |

| 1:6 solution of DMSO:PBS (pH 7.2) | ~0.14 | Not Specified | For achieving solubility in aqueous buffers, pre-dissolving in DMSO is recommended. |

| Aqueous Solutions (general) | ~0.01 | Not Specified | Exhibits low solubility across various pH levels. |

Stability Profile of Pomalidomide

The stability of pomalidomide has been assessed under various conditions. A summary of its stability is provided below.

Table 2: Stability of Pomalidomide

| Condition | Stability | Source |

| Solid State (Crystalline) | Stable for ≥ 4 years at -20°C. | Cayman Chemical |

| Lyophilized Powder | Stable for 24 months at -20°C (desiccated). | Cell Signaling Technology |

| Solution in DMSO | Use within 1 month when stored at -20°C to prevent loss of potency. Aliquoting to avoid freeze-thaw cycles is recommended. | Cell Signaling Technology |

| Aqueous Solution | Not recommended to store for more than one day. | Cayman Chemical |

| Stress Conditions (Acid, Alkaline, Oxidative, Thermal) | Labile to degradation. | |

| Photolytic Stress | Relatively stable. |

Experimental Protocols for this compound

The following sections detail the experimental protocols that should be employed to determine the solubility and stability of a novel derivative such as this compound.

Solubility Determination

The following workflow outlines the steps for determining the kinetic and thermodynamic solubility of a new compound.

-

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock solution.

-

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates

-

Automated liquid handler

-

Plate reader with nephelometry or turbidimetry capabilities

-

-

Method:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

-

Add the DMSO solutions to the PBS buffer in the microplate wells (final DMSO concentration should be kept low, typically ≤ 1%).

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours).

-

Measure the turbidity or light scattering of each well using the plate reader.

-

The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the blank.

-

-

Objective: To determine the equilibrium solubility of the compound in a specific solvent.

-

Materials:

-

This compound (solid)

-

Selected aqueous and organic solvents

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)

-

-

Method:

-

Add an excess amount of solid this compound to a known volume of the test solvent in a glass vial.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Allow the suspension to settle, then carefully withdraw a sample of the supernatant.

-

Filter the sample to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method against a standard curve.

-

Stability Assessment

The following workflow illustrates a typical stability testing process for a new drug substance.

-

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

-

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

Photostability chamber

-

Oven

-

HPLC-UV and LC-MS/MS systems

-

-

Method:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add HCl (e.g., 0.1 M). Incubate at an elevated temperature (e.g., 60°C) for a defined period. Neutralize before analysis.

-

Base Hydrolysis: Dissolve the compound and add NaOH (e.g., 0.1 M). Incubate under similar conditions as acid hydrolysis. Neutralize before analysis.

-

Oxidative Degradation: Dissolve the compound and add H2O2 (e.g., 3%). Incubate at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 70°C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples by HPLC-UV to assess purity and by LC-MS/MS to identify the mass of degradation products.

-

-

Objective: To establish a re-test period for the drug substance or a shelf-life for the drug product.

-

Materials:

-

This compound (at least three primary batches)

-

Climate-controlled stability chambers

-

Validated stability-indicating HPLC method

-

-

Method:

-

Package the compound in containers that simulate the proposed marketing packaging.

-

Place the samples in stability chambers under the following long-term and accelerated conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analyze the samples for appearance, assay, purity, and degradation products using the validated stability-indicating method.

-

Relevant Signaling Pathway

The primary mechanism of action of pomalidomide involves its interaction with the Cereblon E3 ubiquitin ligase complex. This interaction is central to its therapeutic effect and is the reason its derivatives are used in PROTAC development.

Conclusion

References

The Discovery of Pomalidomide-5-O-CH3: A Methoxy Modification for Enhanced Cereblon Ligand Specificity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and rationale behind Pomalidomide-5-O-CH3, a derivative of the immunomodulatory drug (IMiD) pomalidomide, designed as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). Pomalidomide and its analogs function as molecular glues, redirecting the ubiquitin-proteasome system to degrade specific neosubstrate proteins, a mechanism central to their therapeutic effects and their use in Proteolysis Targeting Chimeras (PROTACs). A key challenge in the application of pomalidomide-based molecules is the off-target degradation of endogenous zinc-finger (ZF) proteins. Structural and functional studies have revealed that modifications at the C5 position of the pomalidomide phthalimide ring can mitigate these off-target effects. This guide explores the scientific basis for the development of this compound, providing a plausible synthetic route and detailed experimental protocols for its characterization, including binding affinity determination and cellular degradation assays. While specific quantitative data for this compound is not extensively available in the public domain, this document serves as a comprehensive resource, leveraging data from closely related analogs to inform on its expected properties and to guide further research.

Introduction: The Role of Cereblon in Targeted Protein Degradation

The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation and homeostasis. E3 ubiquitin ligases are key components of this system, recognizing specific substrate proteins for ubiquitination and subsequent degradation by the proteasome. Cereblon (CRBN) is the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1]

The discovery that immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide bind directly to CRBN has revolutionized the field of targeted protein degradation.[2] This binding event allosterically modulates the substrate specificity of the CRL4CRBN complex, leading to the recruitment and degradation of "neosubstrates" not typically targeted by this E3 ligase.[2] The most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma and immunomodulatory effects of IMiDs.[3]

This unique mechanism of action has led to the widespread use of pomalidomide as a CRBN-recruiting ligand in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and degradation of the POI.[4]

The Rationale for this compound: Mitigating Off-Target Effects

A significant challenge associated with pomalidomide-based PROTACs is the off-target degradation of endogenous zinc-finger (ZF) proteins. The pomalidomide moiety itself can induce the degradation of these proteins, which can lead to unintended cellular toxicities.

Structural insights from the crystal structure of the DDB1–CRBN–pomalidomide complex bound to the transcription factor IKZF1 have been instrumental in understanding and addressing this issue. In the ternary complex, the glutarimide ring of pomalidomide is deeply buried within a hydrophobic pocket of CRBN, while the phthalimide ring is more solvent-exposed and in proximity to the neosubstrate. Specifically, the C5 position of the phthalimide ring is situated near the ZF domain of the recruited protein.

This observation led to the hypothesis that introducing steric hindrance at the C5 position could disrupt the binding of endogenous ZF proteins without significantly affecting the interaction with CRBN itself. A study involving the rational design and synthesis of approximately 80 pomalidomide analogues demonstrated that modifications at the C5 position of the phthalimide ring indeed reduced the degradation of off-target ZF proteins. In contrast, modifications at the C4 position did not confer the same level of selectivity.

The introduction of a methoxy group (-O-CH3) at the C5 position to create this compound is a direct application of this design principle. The methoxy group is expected to provide sufficient steric bulk to prevent the productive binding of many endogenous ZF proteins, thereby enhancing the selectivity of the resulting CRBN ligand.

Data Presentation

Table 1: Binding Affinity of Pomalidomide and Analogs to Cereblon (CRBN)

| Compound | Assay Method | Binding Affinity (Kd) | Reference |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM | |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 - 640 nM | |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM |

Table 2: Degradation Profile of Pomalidomide for Neosubstrate Ikaros (IKZF1)

| Compound | Cell Line | DC50 | Dmax | Reference |

| Pomalidomide | MM.1S | 8.7 nM | >95% |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of pomalidomide and its C5-functionalized derivatives. The following is a representative protocol.

Scheme 1: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-(4-Nitro-5-methoxyphthalimido)-piperidine-2,6-dione

-

To a stirred mixture of 4-nitro-5-methoxyphthalic acid (1.0 eq) in a suitable solvent such as acetonitrile, add a coupling agent like 1,1'-carbonyldiimidazole (CDI) (2.2 eq) under a nitrogen atmosphere at ambient temperature.

-

To this mixture, add 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq).

-

Heat the reaction mixture to reflux (approximately 75-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, distill the solvent under reduced pressure.

-

Add water to the residue and cool the mixture to 0-5°C while stirring to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain 3-(4-nitro-5-methoxyphthalimido)-piperidine-2,6-dione.

Step 2: Synthesis of this compound (4-Amino-2-(2,6-dioxopiperidin-3-yl)-5-methoxyisoindoline-1,3-dione)

-

Dissolve the nitro-intermediate from Step 1 in a suitable solvent like acetone.

-

Add a catalyst, such as 10% palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation (H2 gas) at a suitable pressure until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule.

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Materials:

-

Recombinant human Cereblon (CRBN) in complex with DDB1, purified.

-

This compound.

-

ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

Isothermal Titration Calorimeter.

Procedure:

-

Sample Preparation:

-

Dialyze the purified CRBN-DDB1 protein extensively against the ITC buffer.

-

Determine the final protein concentration using a spectrophotometer at 280 nm. A typical concentration is 10-20 µM.

-

Dissolve this compound in the final dialysis buffer to a concentration approximately 10-fold higher than the protein concentration (e.g., 100-200 µM).

-

-

ITC Experiment:

-

Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial small injection (e.g., 0.4 µL) followed by a series of larger injections (e.g., 2 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the raw data to obtain the heat change for each injection.

-

Subtract the heat of dilution, determined from a control experiment where the ligand is injected into the buffer alone.

-

Fit the corrected data to a suitable binding model (e.g., one-site binding model) using the analysis software to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Western Blot for IKZF1/IKZF3 Degradation

This assay is used to assess the ability of this compound to induce the degradation of the neosubstrates IKZF1 and IKZF3 in a cellular context.

Caption: Experimental workflow for Western blot analysis of protein degradation.

Materials:

-

Multiple myeloma cell line (e.g., MM.1S).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Culture and Treatment:

-

Culture MM.1S cells to the desired density.

-

Treat cells with a range of concentrations of this compound for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-IKZF1) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Probe for a loading control (e.g., β-actin) on the same membrane.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the IKZF1/IKZF3 levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

-

Signaling Pathway

The mechanism of action of this compound involves hijacking the CRL4CRBN E3 ubiquitin ligase to induce the degradation of neosubstrate proteins.

Caption: this compound mediated protein degradation pathway.

Conclusion

The development of this compound represents a rational design approach to improve the specificity of Cereblon-binding ligands. By introducing a methoxy group at the C5 position of the pomalidomide scaffold, it is anticipated that the off-target degradation of endogenous zinc-finger proteins will be significantly reduced, a critical step towards developing safer and more effective targeted protein degraders. This technical guide provides a comprehensive overview of the scientific rationale, a plausible synthetic route, and detailed experimental protocols for the characterization of this compound. While further experimental validation is required to fully elucidate its binding affinity and degradation profile, the information presented herein serves as a valuable resource for researchers in the field of targeted protein degradation and drug discovery. The principles outlined can be applied to the design and evaluation of novel CRBN-recruiting ligands with improved therapeutic indices.

References

- 1. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Proteomics Reveals the Role of Lysine Lactylation in Lenalidomide-Resistance in Multiple Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide on Pomalidomide-5-O-CH3 for Targeted Protein Degradation

Executive Summary: The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology, acting as heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Pomalidomide, an immunomodulatory imide drug (IMiD), is a widely utilized ligand for the Cereblon (CRBN) E3 ligase. Chemical modification of the pomalidomide scaffold is a key strategy for optimizing the efficacy and properties of PROTACs. This technical guide focuses on Pomalidomide-5-O-CH3, a derivative featuring a methoxy group on the phthalimide ring, exploring its role as a CRBN ligand for the development of novel protein degraders. This document provides a comprehensive overview of its mechanism of action, synthesis, and application, supported by quantitative data and detailed experimental protocols for researchers and drug development professionals.

The PROTAC Technology: A Paradigm Shift in Drug Discovery

Targeted protein degradation harnesses the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). PROTACs are the cornerstone of this approach, comprising three key components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] By simultaneously binding the POI and the E3 ligase, the PROTAC induces the formation of a ternary complex.[1] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, creating a polyubiquitin chain that marks the protein for destruction by the 26S proteasome.[1] A key advantage of this event-driven pharmacology is that the PROTAC molecule is released after inducing ubiquitination and can act catalytically to degrade multiple target protein copies.[1][]

Pomalidomide: A Privileged Scaffold for Recruiting Cereblon

Pomalidomide, a thalidomide analog, exerts its therapeutic effects by binding to Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event redirects the ligase's activity towards neosubstrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to their degradation. This inherent ability to recruit CRBN has made pomalidomide and its derivatives highly valuable components in PROTAC design. The glutarimide moiety of pomalidomide is crucial for CRBN binding, while the phthalimide ring offers a versatile site for chemical modification and linker attachment without disrupting this critical interaction.

This compound: A Key Building Block for PROTAC Synthesis

This compound is a pomalidomide-based CRBN ligand used in the assembly of PROTACs. The introduction of a methoxy (-OCH3) group at the 5-position of the phthalimide ring can influence the molecule's physicochemical properties, such as solubility, cell permeability, and binding kinetics, potentially impacting the overall efficacy and pharmacokinetics of the resulting PROTAC. These derivatives are typically connected to a POI ligand via a linker to form the final heterobifunctional degrader.

Synthesis of Pomalidomide-based PROTACs

The synthesis of pomalidomide-based PROTACs is a critical aspect of degrader development. Modern synthetic strategies aim for modularity and efficiency to enable the rapid generation of PROTAC libraries for screening. While specific synthesis routes for this compound are not extensively detailed in the provided search results, general methods for creating pomalidomide conjugates are well-established. These often involve functionalizing the pomalidomide core to allow for linker attachment. For instance, derivatives like Pomalidomide-C5-azide are designed for highly efficient "click chemistry" reactions with alkyne-functionalized linkers. Similar strategies can be envisioned for this compound, where it is first synthesized and then conjugated to a linker-POI moiety.

Recent advancements have focused on overcoming common synthetic challenges, such as prolonged reaction times and byproduct formation. Methodologies involving temperature elevation and delayed feeding of reagents have been shown to achieve complete reactions in minutes, facilitating the rapid exploration of novel pomalidomide-based PROTACs.

Quantitative Analysis of Pomalidomide-Based PROTACs

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein. Key quantitative metrics include the DC50 (the concentration of PROTAC that induces 50% degradation of the target) and Dmax (the maximum percentage of degradation achieved). The binding affinity of the pomalidomide moiety to CRBN is also a critical parameter for forming a productive ternary complex.

While specific DC50 and Dmax values for PROTACs derived from this compound are not available in the provided search results, the tables below summarize representative data for other pomalidomide-based PROTACs to provide a comparative context for performance evaluation.

| PROTAC Target | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line | Reference |

| BRD4 | Pomalidomide | PEG-based | 8 nM | >90% | 22Rv1 | |

| ERRα | Pomalidomide | Alkyl chain | 25 nM | ~85% | LNCaP | |

| RIPK2 | Pomalidomide | PEG/Alkyl | 100 nM | >95% | THP-1 |

| Parameter | Value | Method |

| Pomalidomide Binding Affinity (Kd) to CRBN | ~250 nM | Isothermal Titration Calorimetry (ITC) |

Experimental Protocols

This section provides generalized protocols that can be adapted for the synthesis and evaluation of PROTACs based on this compound.

General Protocol for PROTAC Synthesis via Azide-Alkyne Click Chemistry

This protocol describes the conjugation of a pomalidomide-azide derivative (as a stand-in for a functionalized this compound) to an alkyne-containing POI ligand. This is a common and highly efficient method for PROTAC synthesis.

Materials:

-

Pomalidomide-azide derivative

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Copper ligand (e.g., TBTA)

-

Solvent (e.g., DMSO, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the pomalidomide-azide derivative (e.g., 10 mM in DMSO), the alkyne-functionalized POI ligand, CuSO4 (e.g., 50 mM in water), and sodium ascorbate (e.g., 1 M in water).

-

Reaction Setup: In a reaction vial under an inert atmosphere, add the alkyne-functionalized POI ligand.

-

Add a slight excess (e.g., 1.1 equivalents) of the pomalidomide-azide stock solution.

-

Add the solvent to achieve the desired reaction concentration.

-

Catalyst Addition: In a separate vial, pre-mix the CuSO4 solution with a copper ligand. Add this catalyst mixture to the reaction vial (final copper concentration is typically 0.1 to 1 mol%).

-

Initiation: Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species and initiate the reaction.

-

Monitoring and Purification: Monitor the reaction progress using LC-MS. Upon completion, purify the PROTAC product using reverse-phase HPLC.

Protocol for In-Cell Western Blot to Measure Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the protein of interest

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and multi-well plates

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Primary antibodies (against POI and a loading control like β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to 70-80% confluency.

-

PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC for a fixed duration (e.g., 24 hours) to determine the dose-response. Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

-

Western Blotting:

-

Separate protein lysates via SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody targeting the POI.

-

Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH) to normalize the data.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz DOT language illustrate the core concepts of this compound-based targeted protein degradation.

Caption: Mechanism of action for a this compound-based PROTAC.

Caption: General workflow for the synthesis of a pomalidomide-based PROTAC.

Caption: Experimental workflow for assessing protein degradation via Western Blot.

Conclusion and Future Outlook

This compound represents an important chemical tool in the expanding arsenal of E3 ligase ligands for targeted protein degradation. As a derivative of the well-validated CRBN recruiter pomalidomide, it provides a reliable anchor for the synthesis of novel PROTACs. The strategic modification of the pomalidomide scaffold, such as the introduction of a 5-methoxy group, is a key avenue of research for fine-tuning the properties of degraders to achieve superior potency, selectivity, and drug-like characteristics. Future work will likely focus on a systematic exploration of such modifications to build a comprehensive understanding of the structure-activity relationships governing ternary complex formation and degradation efficiency. The continued development of versatile building blocks like this compound will undoubtedly accelerate the discovery of new therapeutics for a wide range of diseases currently considered undruggable.

References

Preliminary Cytotoxicity Screening of Pomalidomide-5-O-CH3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and conceptual framework for conducting a preliminary cytotoxicity screening of Pomalidomide-5-O-CH3, a novel analog of the immunomodulatory drug pomalidomide. Given the limited public data on this specific compound, this document outlines a robust screening strategy based on the well-established mechanisms of pomalidomide and its other derivatives. The guide includes detailed experimental protocols, a comparative analysis of the cytotoxicity of known pomalidomide analogs, and visual representations of the core signaling pathways and experimental workflows.

Introduction to Pomalidomide and its Analogs

Pomalidomide is a third-generation immunomodulatory drug (IMiD) approved for the treatment of multiple myeloma.[1] It exerts its anti-cancer effects through a multi-faceted mechanism that includes direct anti-proliferative and pro-apoptotic effects on tumor cells, as well as modulation of the tumor microenvironment and the immune system.[2] The development of analogs, such as the hypothetical this compound, aims to enhance efficacy, improve the safety profile, or overcome resistance to existing therapies. A critical initial step in the preclinical evaluation of any new analog is the assessment of its cytotoxic activity against relevant cancer cell lines.

Core Mechanism of Action: The Cereblon Pathway

The primary molecular target of pomalidomide and its analogs is the protein Cereblon (CRBN), which functions as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[3] Binding of pomalidomide to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The degradation of these transcription factors, which are crucial for the survival and proliferation of multiple myeloma cells, results in cell cycle arrest and apoptosis.

Data Presentation: Comparative Cytotoxicity of Pomalidomide and its Analogs

The following table summarizes the reported 50% inhibitory concentration (IC50) values for pomalidomide and several of its analogs against various cancer cell lines. This data serves as a benchmark for evaluating the cytotoxic potential of novel derivatives like this compound.

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| Pomalidomide | RPMI8226 (Multiple Myeloma) | 8 | |

| Pomalidomide | OPM2 (Multiple Myeloma) | 10 | |

| Pomalidomide Analog 19 | MM1S (Multiple Myeloma) | 0.128 | |

| Pomalidomide Analog 17 | MM1S (Multiple Myeloma) | 3.568 | |

| Pomalidomide Derivative 5d | MCF-7 (Breast Cancer) | 20.2 | |

| Pomalidomide Derivative 5c | MCF-7 (Breast Cancer) | 26.93 | |

| Pomalidomide Derivative 5d | Huh7 (Hepatocellular Carcinoma) | >50 | |

| Pomalidomide Derivative 5c | Huh7 (Hepatocellular Carcinoma) | >50 |

Experimental Protocols

A standardized and reproducible experimental workflow is crucial for the preliminary cytotoxicity screening of novel compounds.

Cell Viability and Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Selected cancer cell lines (e.g., RPMI8226, OPM2, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom sterile microplates

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells from a logarithmic phase culture.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of the MTT stock solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Subtract the average absorbance of the blank control wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is considered 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

-

Conclusion and Future Directions

The preliminary cytotoxicity screening is a foundational step in the evaluation of novel compounds like this compound. The data generated from these assays provide the first indication of the compound's anti-proliferative potential and guide further investigation. A potent cytotoxic effect, ideally with an IC50 value in the low micromolar or nanomolar range, would warrant progression to more complex in vitro and in vivo models. Future studies should aim to elucidate the precise mechanism of action, including confirming its interaction with Cereblon and its effect on downstream targets like IKZF1 and IKZF3, and to assess its efficacy and safety in preclinical animal models. This systematic approach will be instrumental in determining the therapeutic potential of this compound as a next-generation anti-cancer agent.

References

Methodological & Application

Application Notes and Protocols for Pomalidomide-5-O-CH3 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide, a thalidomide analog, is a potent immunomodulatory agent with significant anti-neoplastic and anti-inflammatory activities.[1] Its derivatives are of great interest in drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide-5-O-CH3 is a derivative of pomalidomide designed to serve as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2] By binding to CRBN, pomalidomide and its derivatives can induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][][5] This mechanism is central to its therapeutic effects in multiple myeloma and other hematological malignancies.

These application notes provide a comprehensive overview and a general protocol for the use of this compound in cell culture experiments. The provided methodologies are based on established protocols for the parent compound, pomalidomide, and should be adapted and optimized for specific cell lines and experimental goals.

Mechanism of Action

This compound, like its parent compound, functions as a molecular glue, recruiting neo-substrates to the CRL4-CRBN E3 ubiquitin ligase complex. This leads to the polyubiquitination of target proteins, marking them for degradation by the 26S proteasome. The primary targets of the pomalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells. The degradation of these factors results in direct anti-proliferative and pro-apoptotic effects. Additionally, pomalidomide exhibits immunomodulatory effects by enhancing T-cell and Natural Killer (NK) cell activity and inhibiting the production of pro-inflammatory cytokines like TNF-α.

Data Presentation

The following table summarizes the inhibitory concentrations (IC50) of pomalidomide and some of its derivatives in various cancer cell lines. This data can serve as a reference for designing dose-response experiments with this compound.

| Compound | Cell Line | Assay | IC50 | Reference |

| Pomalidomide | Human PBMC | TNF-α release | 13 nM | |

| Pomalidomide | T regulatory cells | Growth inhibition | ~1 µM | |

| Pomalidomide Derivative (5d) | MCF-7 | Growth inhibition | 20.2 µM | |

| Pomalidomide Derivative (3ak) | MM.1S | Anti-proliferative | 79 nM |

Experimental Protocols

General Workflow for Cell Culture Treatment

Protocol 1: Preparation of this compound Stock Solution

Note: As this compound is a derivative of pomalidomide, the following protocol is based on the solubility of the parent compound. It is crucial to verify the solubility of the specific derivative.

-

Reconstitution: Pomalidomide is typically supplied as a lyophilized powder. To prepare a high-concentration stock solution (e.g., 10-20 mM), reconstitute the powder in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For example, to prepare a 15 mM stock solution from 5 mg of pomalidomide (MW: 273.24 g/mol ), dissolve it in 1.22 mL of DMSO.

-

Storage: Store the stock solution in aliquots at -20°C to avoid multiple freeze-thaw cycles. Once in solution, it is recommended to use it within one month to prevent loss of potency.

Protocol 2: Cell Treatment and Viability Assay (MTT)

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the specific cell line (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Dilution: Prepare a series of dilutions of this compound from the stock solution in the complete cell culture medium. The final concentrations should span a range determined by preliminary experiments or based on the IC50 values of similar compounds (e.g., 1 nM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.

-